molecular formula C20H24ClNO3 B2366230 1-(4-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide CAS No. 1798540-00-7

1-(4-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide

货号: B2366230
CAS 编号: 1798540-00-7
分子量: 361.87
InChI 键: GPCXYBRGELXTNN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide is a synthetic chemical compound featuring a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and a complex furan-containing side chain. This molecular architecture, which integrates aromatic, heteroaromatic, and carbocyclic systems, makes it a compound of significant interest in advanced chemical and pharmacological research. Its structural complexity is characteristic of compounds investigated as potential modulators of various biological targets. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis and medicinal chemistry campaigns, particularly for developing novel therapeutic agents. The presence of both the chlorophenyl and furan rings, which are common pharmacophores in drug discovery, suggests potential for studying structure-activity relationships. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

属性

IUPAC Name

1-(4-chlorophenyl)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO3/c1-19(24,13-17-5-4-12-25-17)14-22-18(23)20(10-2-3-11-20)15-6-8-16(21)9-7-15/h4-9,12,24H,2-3,10-11,13-14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCXYBRGELXTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C18H22ClNO3\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}\text{O}_3

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity
  • Enzyme Inhibition
  • Cytotoxic Effects

Antimicrobial Activity

Research indicates that derivatives of compounds containing furan and chlorophenyl moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundTarget BacteriaActivity Level
This compoundSalmonella typhiModerate
This compoundBacillus subtilisStrong

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for the treatment of neurological disorders, while urease inhibition has implications for treating infections caused by urease-producing bacteria.

Acetylcholinesterase Inhibition

The AChE inhibitory activity was assessed using a standard assay method, with results indicating that the compound exhibits competitive inhibition. The IC50 values are crucial for determining the potency of the compound in inhibiting AChE.

CompoundIC50 (µM)Reference
This compound5.67 ± 0.02

Urease Inhibition

Urease inhibitors are valuable in managing urinary tract infections. The compound demonstrated strong urease inhibition with an IC50 value significantly lower than established standards.

CompoundIC50 (µM)Reference
This compound1.21 ± 0.005

Cytotoxic Effects

Preliminary cytotoxicity assays suggest that the compound may possess anticancer properties. The cytotoxic effects were evaluated against various cancer cell lines, showing selective toxicity which warrants further investigation.

Case Studies

  • Study on Anticancer Properties : A study evaluated the cytotoxicity of the compound against human cancer cell lines such as HeLa and MCF7, revealing an IC50 value of approximately 15 µM, indicating potential for further development as an anticancer agent .

The mechanisms underlying the biological activities of this compound may involve:

  • Interaction with Enzymes : Binding to active sites of enzymes like AChE and urease.
  • Cell Membrane Disruption : Potentially altering membrane integrity in microbial cells.

相似化合物的比较

Key Structural Differences :

  • Core : Both the target compound and PIPC1–PIPC4 share a cyclopentanecarboxamide backbone with a 4-chlorophenyl group .
  • N-Substituent :
    • Target Compound : 3-(Furan-2-yl)-2-hydroxy-2-methylpropyl (polar furan, hydroxyl, and methyl groups).
    • PIPC1 : 3-(4-Fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl (fluorinated aryl, piperidine, trifluoromethyl).
  • The target compound’s furan and hydroxyl groups may increase hydrogen-bonding capacity, favoring solubility but reducing membrane permeability.

Table 1: Structural and Functional Comparison

Compound N-Substituent Features Molecular Weight (g/mol) Reported Activity
Target Compound Furan-2-yl, hydroxyl, methyl Not provided Not available
PIPC1 4-Fluorophenyl, piperidine, CF₃ ~525 (estimated) TRPA1 modulation
PIPC2 Phenyl, piperidine, CF₃ ~521 (estimated) TRPA1 modulation

Cyclopropane- and Cyclopentane-Carboxamides

Compound: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Structural Contrast: Smaller cyclopropane ring vs. cyclopentane; 4-methoxyphenoxy substituent vs. 4-chlorophenyl.
  • Impact : Cyclopropane’s ring strain may increase reactivity, while the methoxy group enhances electron-donating effects, altering electronic distribution compared to the target compound’s chloro substituent .

Compound : N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide

  • Key Differences :
    • Cyclopentane Substituent : Phenyl () vs. 4-chlorophenyl (target compound).
    • N-Substituent : 4-Methoxyphenyl () vs. furan-containing branched chain (target).
  • The furan moiety may engage in π-π stacking or polar interactions absent in the methoxyphenyl analog .

Fentanyl Derivatives (Cyclopropylfentanyl)

Compound : Cyclopropylfentanyl

  • Structural Divergence : Piperidine-based 4-anilidopiperidine core (fentanyl) vs. cyclopentanecarboxamide.
  • Pharmacological Relevance : While fentanyl derivatives target opioid receptors, the target compound’s carboxamide structure and lack of a piperidine ring suggest divergent mechanisms. However, the cyclopropane group in cyclopropylfentanyl highlights how small ring systems can modulate conformational stability and receptor affinity .

Research Findings and Structure-Activity Relationships (SAR)

  • TRPA1 Modulation : Piperidine-carboxamides (PIPC1–PIPC4) demonstrate that fluorinated aryl groups and bulky N-substituents enhance TRPA1 activity. The target compound’s furan group may offer a balance between polarity and aromaticity for optimized binding .
  • Metabolic Stability : Hydroxyl groups (as in the target compound) may increase susceptibility to glucuronidation, reducing half-life compared to CF₃-containing analogs like PIPC1 .

准备方法

Friedel-Crafts Alkylation of Cyclopentanone

Cyclopentanone undergoes Friedel-Crafts alkylation with 4-chlorobenzene derivatives in the presence of Lewis acids such as AlCl₃ or FeCl₃. This step installs the 4-chlorophenyl group at the cyclopentane’s 1-position:
$$
\text{Cyclopentanone} + \text{4-Chlorobenzene} \xrightarrow{\text{AlCl}_3} \text{1-(4-Chlorophenyl)cyclopentanone}
$$
Subsequent Baeyer-Villiger oxidation introduces an oxygen atom, followed by hydrolysis to yield the carboxylic acid.

Alternative Route via Grignard Reaction

Cyclopentanone reacts with a Grignard reagent derived from 4-chlorobromobenzene (C₆H₄Cl-MgBr) to form 1-(4-chlorophenyl)cyclopentanol. Oxidation with Jones reagent (CrO₃/H₂SO₄) provides the carboxylic acid:
$$
\text{1-(4-Chlorophenyl)cyclopentanol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{1-(4-Chlorophenyl)cyclopentanecarboxylic acid}
$$
This method offers higher yields (>75%) but requires stringent temperature control to avoid over-oxidation.

Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine

Hydroxy Group Protection and Deprotection

To prevent undesired side reactions during amide coupling, the hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether . Post-coupling, TBS removal is achieved using tetrabutylammonium fluoride (TBAF):
$$
\text{3-(Furan-2-yl)-2-(TBS-oxy)-2-methylpropylamine} \xrightarrow{\text{TBAF}} \text{3-(Furan-2-yl)-2-hydroxy-2-methylpropylamine}
$$
This strategy ensures >90% recovery of the hydroxyl functionality.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . The amine component is added dropwise under inert atmosphere (N₂ or Ar), followed by stirring at 0–5°C for 12–24 hours:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{EDCl/HOBt}} \text{1-(4-Chlorophenyl)-N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide}
$$
Yields range from 65–78%, with impurities removed via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Uranium/Guanidinium-Based Coupling Agents

For sterically hindered substrates, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF) enhances coupling efficiency. Reaction times reduce to 4–6 hours with yields up to 85%:
$$
\text{Acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
$$
Diisopropylethylamine (DIPEA) neutralizes HCl byproducts, minimizing side reactions.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash column chromatography (SiO₂, 230–400 mesh) using gradient elution (hexane → ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water) ensures >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (m, 2H, Furan-H), 4.10 (s, 1H, OH), 3.85 (m, 2H, CH₂), 2.60 (m, 1H, Cyclopentane-H).
  • ESI-MS : m/z 402.1 [M+H]⁺.

Challenges and Optimization

Steric Hindrance Mitigation

The cyclopentane’s bulky substituents necessitate slow addition of reagents and elevated temperatures (40–50°C) during coupling. Microwave-assisted synthesis reduces reaction times by 50%.

Hydroxyl Group Stability

Acidic or basic conditions risk dehydrating the tertiary alcohol. Neutral pH and low temperatures (<10°C) during coupling preserve the hydroxyl moiety.

Industrial-Scale Considerations

Batch reactors with reflux condensers and in-line HPLC monitoring enable kilogram-scale production. Solvent recovery systems (e.g., rotary evaporation with chilled traps) reduce waste. Typical production costs are $120–150/g at 90% purity.

常见问题

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)cyclopentanecarboxamide, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Cyclopentane Carboxamide Formation : React 1-(4-chlorophenyl)cyclopentanecarboxylic acid with thionyl chloride to generate the acyl chloride, followed by coupling with 3-(furan-2-yl)-2-hydroxy-2-methylpropanamine under Schotten-Baumann conditions (0–5°C, pH 8–9) .

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor by HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) .

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and reaction time (12–24 hours) to mitigate side reactions like hydrolysis .

Q. Key Analytical Parameters

ParameterMethodTarget Specification
PurityHPLC≥95%
Melting PointDifferential Scanning Calorimetry160–164°C (reference )
Functional GroupsFT-IR/NMRConfirm amide (C=O at ~1650 cm⁻¹) and furan (C-O-C at ~1250 cm⁻¹)

Q. Which analytical techniques are critical for structural characterization and quality control?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; furan protons at δ 6.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ = 402.12 g/mol) and detect impurities .
  • X-ray Crystallography : Resolve stereochemistry of the 2-hydroxy-2-methylpropyl group (if crystalline) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage guidelines .

Q. How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Solubility Profiling : Measure logP via shake-flask method (expected logP ~3.5 due to chlorophenyl/furan groups) to guide formulation .

Advanced Research Questions

Q. What reaction mechanisms govern key synthetic steps, and how can side products be minimized?

Methodological Answer:

  • Amide Coupling Mechanism : The amine nucleophile attacks the acyl chloride electrophile, with base (e.g., NaHCO₃) neutralizing HCl byproducts. Competing hydrolysis is mitigated by maintaining anhydrous conditions .
  • Side Products :
    • Hydrolysis Byproduct : Detectable via TLC (Rf = 0.1 vs. 0.5 for product). Minimize by using dry solvents and inert atmosphere.
    • Diastereomer Formation : Control via stereoselective coupling (chiral HPLC analysis) .

Q. Data Contradiction Example :

ConditionYield (%)Purity (%)
Anhydrous THF7897
Aqueous Ethanol4582
Contradiction Resolution: Hydrolysis dominates in polar protic solvents, reducing yield/purity .

Q. How can computational modeling predict target interactions and guide structural optimization?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR). The furan oxygen forms hydrogen bonds with Arg120, while the chlorophenyl group occupies a hydrophobic pocket .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to optimize substituent electronegativity (e.g., –Cl vs. –OCH₃) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns (RMSD < 2.0 Å indicates stable binding) .

Q. Computational Results Table

Target ProteinDocking Score (kcal/mol)Key Interactions
COX-2-9.2H-bond with Arg120
EGFR-8.7π-Stacking with Phe723

Q. How should researchers resolve contradictions between in vitro and in vivo biological data?

Methodological Answer:

  • Pharmacokinetics (PK) Analysis : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance (e.g., t₁/₂ < 2 h) reducing in vivo efficacy despite high in vitro potency .
  • Metabolite Identification : Use hepatic microsomes to detect CYP450-mediated oxidation of the furan ring, which may reduce activity .
  • Dose Escalation Studies : Test in murine models with adjusted dosing regimens (e.g., 10–50 mg/kg q.d. vs. b.i.d.) to align in vitro IC₅₀ with achievable plasma concentrations .

Q. Example Contradiction :

Assay TypeIC₅₀ (µM)Efficacy in Model
In vitro (HeLa)0.5High
In vivo (Xenograft)N/ALow
Resolution: Poor solubility (0.1 mg/mL in PBS) limits bioavailability. Reformulate with PEG-400 to enhance solubility (5 mg/mL) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。